Viomycin sulfate
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Overview
Description
Viomycin sulfate is a tuberactinomycin antibiotic derived from the actinomycete Streptomyces puniceus. It was historically used to treat infections caused by Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin . This compound binds to bacterial ribosomes, inhibiting protein synthesis and certain forms of RNA splicing .
Preparation Methods
Viomycin sulfate is synthesized through nonribosomal peptide synthesis (NRPS). The biosynthesis involves the assembly of a cyclic pentapeptide from nonproteinogenic amino acids, including L-2,3-diaminopropionate, L-serine, and (2S,3R)-capreomycidine . The NRPS pathway includes several proteins such as VioA, VioF, VioI, and VioG, which condense and cyclize these amino acids . Industrial production methods involve fermentation processes using Streptomyces species, followed by extraction and purification of the antibiotic .
Chemical Reactions Analysis
Viomycin sulfate undergoes various chemical reactions, including coordination with metal ions like copper (II). The Cu(II)-viomycin complex exhibits significant reactivity, including DNA degradation and modulation of ribozyme activity . Common reagents and conditions for these reactions include physiological levels of hydrogen peroxide and varying pH levels . Major products formed from these reactions include degraded DNA fragments and modified ribozymes .
Scientific Research Applications
Viomycin sulfate has several scientific research applications:
Chemistry: Used in studies involving metal coordination and DNA interactions.
Biology: Investigated for its effects on ribozymes and RNA splicing.
Medicine: Historically used as an anti-tuberculosis agent
Industry: Employed in the production of antibiotics and as a tool for studying bacterial protein synthesis.
Mechanism of Action
Viomycin sulfate binds to a site on the ribosome at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit . This binding stabilizes the tRNA in the A site in the pretranslocation state, inhibiting protein synthesis by preventing the translocation of mRNA . The antibiotic also causes misreading of the genetic code, further disrupting bacterial protein synthesis .
Comparison with Similar Compounds
Viomycin sulfate is similar to other tuberactinomycin antibiotics such as capreomycin. Both compounds inhibit bacterial protein synthesis by binding to ribosomal RNA . this compound is unique due to its specific amino acid composition and its ability to form stable complexes with metal ions . Other similar compounds include vinacetin A, viomicina, and viomycine .
Properties
CAS No. |
37883-00-4 |
---|---|
Molecular Formula |
C25H45N13O14S |
Molecular Weight |
783.8 g/mol |
IUPAC Name |
(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H43N13O10.H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);(H2,1,2,3,4)/b13-7-;/t10-,11+,12-,14-,15-,17-,18-;/m0./s1 |
InChI Key |
AQONYROJHRNYQQ-QMAPKBLTSA-N |
SMILES |
C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Isomeric SMILES |
C1[C@@H](NC(=N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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